1-(Bromomethyl)naphthalene-2-sulfonyl chloride

Description

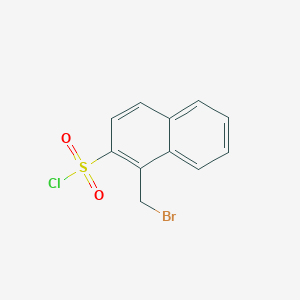

1-(Bromomethyl)naphthalene-2-sulfonyl chloride is a naphthalene derivative featuring a sulfonyl chloride (-SO₂Cl) group at position 2 and a bromomethyl (-CH₂Br) substituent at position 1.

Properties

Molecular Formula |

C11H8BrClO2S |

|---|---|

Molecular Weight |

319.60 g/mol |

IUPAC Name |

1-(bromomethyl)naphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H8BrClO2S/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)16(13,14)15/h1-6H,7H2 |

InChI Key |

OSYSCQMPSOKLDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CBr)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Alternative Synthetic Routes

Other synthetic routes include:

- Bromomethylation using 1-(dimethoxymethyl)naphthalene with reagents like tin(II) bromide, acetyl bromide, and triethylsilane.

- Bromination of (1-hydroxymethyl)naphthalene with thionyl bromide.

- Use of α,α-dibromo-β-dicarbonyl compounds with triphenylphosphine.

These methods offer alternatives depending on available starting materials and desired purity.

Preparation of 2-Naphthalenesulfonyl Chloride

Sulfonation and Chlorination via Thionyl Chloride

The sulfonyl chloride functionality at the 2-position is introduced by sulfonation followed by chlorination. A patented industrially viable method proceeds as follows:

- Starting Material: Sodium naphthalene-2-sulfonate

- Solvent: Methylene dichloride or chloroform

- Catalyst: Quaternary ammonium salt phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1–10% w/w relative to sodium naphthalene sulfonate)

- Chlorinating Agent: Thionyl chloride (SOCl2)

- Temperature: Room temperature to reflux conditions

- Reaction Time: 2 hours reflux after dropwise addition of SOCl2

This process converts sodium naphthalene sulfonate to 2-naphthalenesulfonyl chloride with high yield and purity.

Integration: Synthesis of 1-(Bromomethyl)naphthalene-2-sulfonyl chloride

While direct literature on the one-pot synthesis of this compound is limited, the compound can be prepared by:

- Bromomethylation of naphthalene derivatives to introduce the bromomethyl group at position 1.

- Sulfonation at position 2 followed by conversion to sulfonyl chloride using thionyl chloride under phase-transfer catalysis.

The order of these steps is critical to maintain regioselectivity and prevent side reactions.

Experimental Notes and Considerations

- Phase-Transfer Catalysis: The use of quaternary ammonium salts like tetrabutylammonium bromide enhances the chlorination efficiency of sodium naphthalene sulfonate by facilitating transfer of reagents between aqueous and organic phases.

- Temperature Control: Maintaining 40–50 °C during reduction steps or chlorination is crucial for optimal yield and to avoid decomposition.

- Purification: Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is commonly used to purify bromomethylated products.

- Safety: Bromomethyl derivatives are lachrymatory and toxic; proper ventilation and protective equipment are mandatory.

Chemical Reactions Analysis

1-(Bromomethyl)naphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by the electron-withdrawing sulfonyl chloride group.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under appropriate conditions.

Common reagents used in these reactions include nucleophiles like amines, thiols, and halides, as well as reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)naphthalene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution, while the sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonic acids. These reactions often involve the formation of intermediate complexes and transition states, which facilitate the overall transformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalenesulfonyl Chloride Isomers

1-Naphthalenesulfonyl Chloride (1-NsCl)

- Molecular Formula : C₁₀H₇ClO₂S

- Molecular Weight : 226.68 g/mol

- Key Properties: Reactive sulfonyl chloride group at position 1. Widely used for synthesizing sulfonamides, such as dansyl derivatives (e.g., 5-(dimethylamino)naphthalene-1-sulfonamide) for fluorescent labeling . Commercial availability and applications in peptide chemistry and cross-coupling reactions .

2-Naphthalenesulfonyl Chloride (2-NsCl)

- Molecular Formula : C₁₀H₇ClO₂S

- Molecular Weight : 226.68 g/mol

- Key Properties :

Comparison with Target Compound :

1-(Bromomethyl)naphthalene-2-sulfonyl chloride shares the sulfonyl chloride group with both isomers but introduces a bromomethyl group at position 1. This modification enhances its utility in alkylation reactions, distinguishing it from the simpler sulfonyl chlorides .

Substituted Naphthalene Derivatives

5-(Dimethylamino)naphthalene-1-sulfonamide (Dansyl Derivative)

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 260.33 g/mol

- Key Properties :

- Contrast : Unlike the target compound, dansyl derivatives lack electrophilic sulfonyl chloride or bromomethyl groups, focusing instead on fluorescence applications.

1-(Chloromethyl)naphthalene

Functional Group Analogs

Benzyl Bromides (e.g., 2-(Bromomethyl)benzonitrile)

- Key Properties :

- Benzyl bromides are classic alkylating agents.

- Less sterically hindered than naphthalene-based compounds.

Biological Activity

1-(Bromomethyl)naphthalene-2-sulfonyl chloride is a sulfonyl chloride derivative of naphthalene that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C11H9BrClO2S

Molecular Weight: 305.61 g/mol

IUPAC Name: 1-(Bromomethyl)-naphthalene-2-sulfonyl chloride

CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various biological targets. The bromomethyl group enhances nucleophilicity, allowing for substitution reactions with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and inhibition of specific metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated that sulfonyl-naphthalene derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown potent inhibition against Escherichia coli and Mycobacterium tuberculosis FabH enzymes, with IC50 values ranging from 10 nM to 5 µM . The presence of the sulfonyl group is crucial for this activity, as it enhances the binding affinity to the target enzymes.

Anticancer Activity

Research indicates that naphthalene derivatives possess anticancer properties. A study found that certain naphthalene sulfonamides exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest, primarily mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- Inhibition of Mycobacterial Growth : A series of naphthalene derivatives were tested for their antimycobacterial activity. Compounds structurally related to this compound showed two-fold higher activity than standard antibiotics like rifampicin against Mycobacterium avium .

- Antiproliferative Effects : In vitro studies revealed that derivatives containing the sulfonyl group inhibited the proliferation of cancer cells, with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the naphthalene ring and the sulfonyl group significantly influence biological activity. For instance:

- Substituents on the naphthalene ring : Electron-withdrawing groups enhance antimicrobial activity by increasing lipophilicity and improving membrane permeability.

- Sulfonyl Group Variations : Different sulfonyl substituents can alter binding affinity and specificity towards target enzymes.

| Compound Structure | Biological Activity | IC50 (nM) |

|---|---|---|

| 1-(Bromomethyl)naphthalene-2-sulfonamide | Antimicrobial | 20 |

| Naphthalene-1,4-diol sulfonamide | Anticancer | 15 |

| Naphthalenes with alkoxy groups | Moderate activity | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.